- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore, Tetrahedron Letters, 2013, 54(40), 5514-5517
Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)
950761-81-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
CAS-Nr.:950761-81-6
MF:C26H23BO2
MW:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
Update Time:2025-05-21
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
- (3-Perylenyl)boronic Acid Pinacol Ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
- AK157801
- AB0175145
- AX8262339
- ST24042546
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
- SCHEMBL9943513
- Perylene-3-boronic Acid Pinacol Ester
- 950761-81-6
- SY036743
- AKOS024262257
- T3089
- PERYLEN-3-YLBORONIC ACID PINACOL ESTER
- O11116
- AS-69600
- MFCD28098461
-
- MDL: MFCD28098461
- Inchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
- InChI-Schlüssel: RKJWQQVQQVALBZ-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1
Berechnete Eigenschaften
- Genaue Masse: 378.17900
- Monoisotopenmasse: 378.1791101g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 1
- Komplexität: 629
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
Experimentelle Eigenschaften
- Dichte: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 234.0 to 238.0 deg-C
- PSA: 18.46000
- LogP: 6.03640
- λ max: 451(Toluene)(lit.)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039024-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$480.76 | 2023-08-31 | |
| Chemenu | CM136073-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$434 | 2023-01-09 | |
| abcr | AB474806-200 mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane; 97% |
950761-81-6 | 200mg |
€173.90 | 2023-01-08 | ||
| abcr | AB474806-1 g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€393.30 | 2023-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-200mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 200mg |
¥778.50 | 2022-06-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 1g |
¥3,505.50 | 2022-06-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0210-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 90% | 1g |
$745 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3089-1G |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | >97.0%(GC) | 1g |
¥3990.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3089-200MG |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | >97.0%(GC) | 200mg |
¥890.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3089-200mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 97.0%(GC) | 200mg |
¥890.0 | 2022-06-10 |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy, Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 70 °C; 17 h, 70 °C
Referenz
- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ; 10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
Referenz
- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds, Journal of Organic Chemistry, 2019, 84(21), 14354-14359
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ; 30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons, Organic Letters, 2021, 23(12), 4613-4617
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, 105 °C
Referenz
- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime, Inorganic Chemistry, 2021, 60(24), 19001-19008
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 h, 70 °C
Referenz
- An efficient synthesis of quaterrylenedicarboximide NIR dyes, Journal of Organic Chemistry, 2007, 72(26), 10243-10246
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates, Frontiers in Chemistry (Lausanne, 2019, 7,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
Referenz
- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines, Chemistry - A European Journal, 2021, 27(53), 13426-13434
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Referenz
- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 48 h, 80 °C
Referenz
- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 2 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
Referenz
- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach, Advanced Materials (Weinheim, 2012, 24(5), 681-686
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- Perylene
- Bis(pinacolato)diborane
- Pinacolborane
- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 3-Bromoperylene
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Bestellnummer:A859206
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:16
Preis ($):215.0
Email:sales@amadischem.com
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Verwandte Literatur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane) Verwandte Produkte
- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)
- 888950-09-2(4,4,5,5-Tetramethyl-2-(4-pyrenyl)-1,3,2-dioxaborolane)
- 709022-63-9(9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene)
- 676578-20-4(1,3,2-Dioxaborolane, 2-(2-anthracenyl)-4,4,5,5-tetramethyl-)
- 863992-56-7(Anthracene-9,10-diboronic acid bis(pinacol) ester)
- 68716-52-9(Naphthalene-1-boronic Acid Pinacol Ester)
- 853377-11-4(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-)
- 688756-58-3(pyrene-2,7-(Bpin)2)
- 349666-24-6(4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane)
- 68572-88-3(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(9-phenanthrenyl)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Reinheit:99%
Menge:1g
Preis ($):215.0